5-bromo-1-ethyl-1H-pyrimidin-2-one
Overview
Description
5-Bromo-1-ethyl-1H-pyrimidin-2-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their wide range of biological activities. The presence of a bromine atom at the 5-position and an ethyl group at the 1-position of the pyrimidin-2-one ring makes this compound unique and potentially useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
Brominated compounds and pyrimidinones can have a wide range of targets depending on their specific structures and functional groups. They can interact with various enzymes, receptors, and other proteins, affecting their function .
Mode of Action
The mode of action of these compounds can also vary widely. For example, some brominated compounds can act as enzyme inhibitors, while others may interact with cell membranes or DNA . Pyrimidinones can also have diverse modes of action, such as interfering with DNA synthesis or acting as antagonists for certain receptors .
Biochemical Pathways
These compounds can affect numerous biochemical pathways. For instance, brominated compounds can impact oxidative stress pathways, inflammation pathways, and more . Pyrimidinones can affect pathways related to cell growth and proliferation, among others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds can depend on many factors, including their specific structures, the route of administration, and the individual’s physiological characteristics. Generally, these compounds can be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in cell signaling, induction of cell death, and more .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-1H-pyrimidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethyl-1H-pyrimidin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents (e.g., DMF, DMSO) under mild heating.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution Products: Various substituted pyrimidin-2-one derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of this compound.
Reduction Products: Dehalogenated pyrimidin-2-one derivatives.
Scientific Research Applications
5-Bromo-1-ethyl-1H-pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrimidin-2-one: Similar structure with a methyl group instead of an ethyl group.
5-Chloro-1-ethyl-1H-pyrimidin-2-one: Chlorine atom at the 5-position instead of bromine.
1-Ethyl-1H-pyrimidin-2-one: Lacks the bromine atom at the 5-position.
Uniqueness
5-Bromo-1-ethyl-1H-pyrimidin-2-one is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
5-bromo-1-ethylpyrimidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-9-4-5(7)3-8-6(9)10/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZRZZYAKNHTBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=NC1=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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